

# Application Note: Regioselective Synthesis of 6-Bromo-Homopiperonylamine from Piperonal

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## Compound of Interest

Compound Name: 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine

CAS No.: 63375-82-6

Cat. No.: B6159817

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## Executive Summary & Chemical Logic

This protocol outlines a high-fidelity synthetic route for **2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine**. While classical routes to phenethylamines often involve bromination as the final step (post-amine formation), this guide utilizes a "Halogen-First" strategy.

Why this approach?

- **Regocontrol:** Brominating Piperonal (aldehyde) is highly regioselective for the 6-position due to the ortho-directing influence of the ether oxygen and the steric/electronic guidance of the carbonyl group.
- **Oxidative Stability:** Brominating the final amine (phenethylamine) often results in oxidative degradation or N-halogenation side products. Introducing the halogen early on the robust aldehyde scaffold circumvents this.
- **Purification:** The intermediate nitrostyrene crystallizes readily, allowing for rigorous purification before the sensitive reduction step.

## Regulatory & Safety Disclaimer

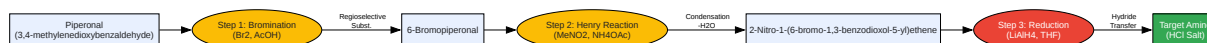
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*WARNING: RESTRICTED ANALOG* The target molecule is a structural analog of Schedule I phenethylamines (e.g., 2C-B, MDA). In many jurisdictions (including the USA under the Federal Analog Act), this compound may be treated as a controlled substance if intended for human consumption. This guide is strictly for in-vitro research, toxicology standard synthesis, and receptor binding assays.

HAZARD WARNING:

- Bromine ( ): Highly corrosive, volatile, and toxic. Use only in a high-flow fume hood.
- Lithium Aluminum Hydride (ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted"> ): Pyrophoric.[1] Reacts violently with water. [2][3] \* Nitrostyrenes: Potential sternutators (irritants). Handle with full PPE.[2][3][4]

## Synthetic Pathway Visualization



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Figure 1: Linear synthetic flow favoring early-stage halogenation to maximize final purity.

## Detailed Experimental Protocols

### Phase 1: Regioselective Bromination of Piperonal

Objective: Install the bromine atom at the 6-position. Mechanism: Electrophilic Aromatic Substitution (EAS).

- Reagents:
  - Piperonal (15.0 g, 100 mmol)
  - Bromine ( ) (17.6 g, ~5.6 mL, 110 mmol)
  - Glacial Acetic Acid (AcOH) (60 mL)
  - Water (for quenching)[3]

Protocol:

- Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a stir bar and addition funnel, dissolve 15.0 g Piperonal in 40 mL of glacial acetic acid.
- Addition: Dilute the Bromine ( ) in 20 mL of cold acetic acid. Add this solution dropwise to the Piperonal solution over 30 minutes.
  - Note: The reaction is exothermic. Maintain temperature below 40°C using a water bath if necessary to prevent di-bromination.
- Reaction: Stir at room temperature for 2 hours. The solution will darken, and a precipitate may begin to form.
- Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow/white solid.
- Purification: Filter the solid. Wash with cold water ( mL) to remove acid traces. Recrystallize from ethanol.
  - Yield Expectation: 85-90%

- Checkpoint: Melting Point should be  $\sim 129^{\circ}\text{C}$ .

## Phase 2: The Henry Reaction (Nitroaldol Condensation)

Objective: Form the carbon backbone (nitrostyrene intermediate).[5] Mechanism: Base-catalyzed condensation followed by dehydration.

- Reagents:
  - 6-Bromopiperonal (22.9 g, 100 mmol)
  - Nitromethane ( ) (Excess, used as solvent/reagent,  $\sim 60$  mL)
  - Ammonium Acetate ( ) (2.0 g, catalytic)

Protocol:

- Setup: Use a 250 mL RBF with a reflux condenser.
- Combination: Combine the 6-Bromopiperonal, Nitromethane, and Ammonium Acetate.
- Reflux: Heat the mixture to gentle reflux ( $\sim 101^{\circ}\text{C}$ ) for 2–4 hours.
  - Visual Cue: The color will shift to a deep yellow/orange, indicating the formation of the conjugated nitroalkene system.
- Isolation: Remove excess nitromethane under reduced pressure (rotary evaporator).
- Crystallization: Dissolve the oily residue in a minimum amount of boiling Isopropyl Alcohol (IPA). Allow to cool slowly to  $4^{\circ}\text{C}$ .
- Filtration: Collect the bright yellow crystals.
  - Yield Expectation: 75-80%

- Checkpoint: Product is 2-nitro-1-(6-bromo-1,3-benzodioxol-5-yl)ethene.

### Phase 3: Hydride Reduction to Amine

Objective: Reduce the nitroalkene to the primary amine. Critical Safety: This step uses LAH. Ensure all glassware is oven-dried and the atmosphere is inert (

or Ar).

- Reagents:
  - Nitrostyrene Intermediate (10.0 g, ~36 mmol)
  - Lithium Aluminum Hydride ( ) (4.1 g, 108 mmol, 3.0 eq)
  - Anhydrous THF (Tetrahydrofuran) (200 mL)
  - IPA/NaOH/Water (for Fieser workup)

Protocol:

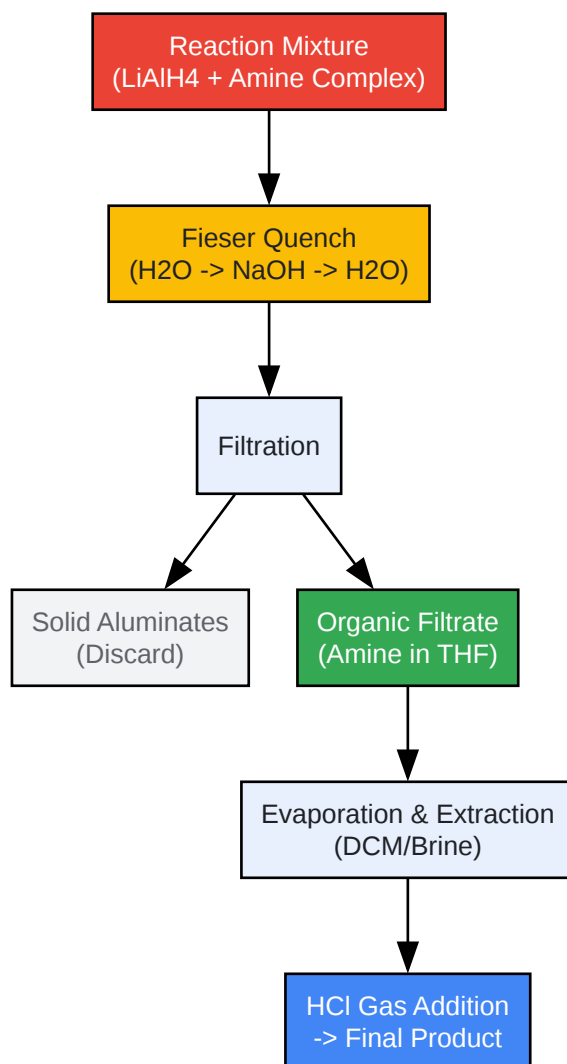
- LAH Suspension: In a dry 1L 3-neck flask under Nitrogen, suspend  $\text{ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">$  in 100 mL anhydrous THF. Cool to 0°C.
- Addition: Dissolve the Nitrostyrene (10 g) in 100 mL anhydrous THF. Add this solution dropwise to the LAH suspension.
  - Rate Control: Adjust addition so the solvent refluxes gently but does not foam over.
- Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 24 hours to ensure full reduction (avoiding the hydroxylamine intermediate).
- Fieser Workup (Critical): Cool flask to 0°C. Quench carefully in this order:
  - Add 4.1 mL Water (slowly!).

- Add 4.1 mL 15% NaOH solution.
- Add 12.3 mL Water.
- Filtration: A white granular precipitate (lithium aluminates) will form. Filter this off and wash the filter cake with THF.
- Extraction: Evaporate the THF. Dissolve residue in DCM, wash with brine, dry over .
- Salt Formation: Dissolve the freebase oil in anhydrous ether. Bubble dry HCl gas (or add ethanolic HCl) to precipitate the amine hydrochloride salt.

## Data & Validation

Parameter	Specification	Method
Appearance	White crystalline solid (HCl salt)	Visual
Melting Point	~205-208°C (Decomp.)	Capillary Tube
<sup>1</sup> H-NMR (D <sub>2</sub> O)	6.9 (s, 1H), 6.7 (s, 1H), 5.9 (s, 2H), 3.1 (t, 2H), 2.9 (t, 2H)	400 MHz NMR
TLC (Freebase)	R <sub>f</sub> ~0.4 (MeOH:DCM 1:9)	Silica Gel 60

## Workup Logic Diagram



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Figure 2: Fieser workup protocol for safe isolation of the amine from aluminum salts.

## References

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## Sources

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